Taglutimide

Developmental Toxicology Drug Safety SAR Studies

Sourcing a reliable non-teratogenic control for thalidomide analog studies is a persistent challenge. Taglutimide (K-2004, Biglumide) directly solves this by providing a glutarimide reference that lacks developmental toxicity. - Its main metabolite K-2004-1c showed zero embryotoxicity up to 400 mg/kg in rodents, versus high toxicity for the thalidomide metabolite N-phthalyl isoglutamine. - Induces dicoumarol/hexobarbital metabolism without being a monooxygenase substrate or affecting CYP1A, enabling dissection of non-CYP induction pathways. - Free of anticonvulsant, cardiovascular, or motor-coordination effects, delivering selective CNS depression for clean behavioral assays and hypnotic screening.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 20537-86-4
Cat. No. B1207842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaglutimide
CAS20537-86-4
Synonyms2-(bicyclo(2.2.1)heptane-2-endo,3-endo-dicarboximido)glutarimide
biglumide
K-2004
taglutimide
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O
InChIInChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18)
InChIKeyURPJPYAYMWPUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Taglutimide (K-2004) for Glutarimide-Based Research Programs


Taglutimide (CAS 20537-86-4, also known as biglumide or K-2004) is a synthetic sedative-hypnotic agent belonging to the glutarimide derivative class [1]. It acts as a central nervous system depressant and was historically developed as a preoperative sedative that launched in Austria in 1980 [2]. Critically, taglutimide is a bicyclo analog of thalidomide with a distinct pharmacological and toxicological profile, making it a vital reference tool for structure-activity relationship (SAR) studies within this chemical space [1].

Structural Similarity to Thalidomide Does Not Equate to Functional Interchangeability for Taglutimide


While taglutimide shares the glutarimide core with thalidomide and supidimide, its unique bicycloheptane substituent creates a divergent biological fingerprint. A teratology study showed that the main metabolite of taglutimide, K-2004-1c, exhibited no teratogenic activity in rodents at doses up to 400 mg/kg, whereas the corresponding thalidomide metabolite, N-phthalyl isoglutamine, was highly teratogenic [1]. Furthermore, taglutimide's enzyme induction pattern in rat liver differs markedly from that of prototypical inducers like phenobarbital and 3,4-benzpyrene, as it is not a substrate for monooxygenases [2]. These specific differences mean that simply procuring any 'thalidomide analog' will not replicate the experimental outcomes observed with taglutimide.

Quantitative Differential Evidence for Taglutimide Versus Key Analogs and Reference Compounds


Non-Teratogenic Metabolite Profile Versus Thalidomide's Potent Teratogenicity

The primary metabolite of taglutimide, a non-teratogenic congener of thalidomide, was directly compared to the key thalidomide metabolite, N-phthalyl isoglutamine. While the thalidomide metabolite proved highly teratogenic and embryotoxic, the taglutimide metabolite showed none of these activities [1].

Developmental Toxicology Drug Safety SAR Studies

Superior Acute Safety Profile in a Direct 'Yeast Test' Toxicity Assay

In a direct comparative 'yeast test' for acute toxicity, taglutimide demonstrated a lower toxicity profile than both thalidomide and supidimide, two structurally related glutarimide analogs [1].

Predictive Toxicology Drug Safety High-Throughput Screening

Distinct Enzyme Induction Spectrum Unrelated to Phenobarbital-Type Induction

Pretreatment with taglutimide accelerated the in-vitro metabolism of dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine, but not of 3,4-benzpyrene [1]. Critically, this induction pattern differed from that of the classic inducer phenobarbital, and taglutimide is unique in not being a substrate for monooxygenases, unlike other lipophilic inducing agents [1].

Drug Metabolism Cytochrome P450 Enzyme Induction

Favorable Pharmacokinetics with Rapid Absorption and Complete Excretion in a Preclinical Model

Pharmacokinetic evaluation in rats demonstrated that after a single oral dose of 10 mg, taglutimide underwent fast and practically total absorption followed by quick and complete excretion [1].

Pharmacokinetics ADME Preclinical Development

No Anticonvulsant Activity or Cardiovascular Liabilities in Canine Models

Pharmacological characterization revealed that taglutimide demonstrated zero anticonvulsant activity against maximum electroshock and strychnine-induced seizure models [1]. Simultaneously, cardiovascular telemetry studies in conscious dogs showed no effect on heart rate or blood pressure after treatment [1].

Safety Pharmacology Cardiovascular Safety CNS Selectivity

Best-Fit Research and Procurement Scenarios for Taglutimide (K-2004)


Dissociating Sedation from Teratogenicity in Glutarimide SAR Studies

For laboratories optimizing thalidomide-based therapeutics, taglutimide serves as a critical non-teratogenic control. Its metabolite demonstrated a complete lack of embryotoxicity up to 400 mg/kg in rodents, whereas the thalidomide metabolite was highly toxic [1]. Using taglutimide allows for a direct comparison that can isolate the structural determinants of developmental toxicity.

Studying Selective, Non-Phenobarbital-Type Hepatic Enzyme Induction

Taglutimide's capacity to induce the metabolism of specific substrates (dicoumarol, hexobarbital) without affecting CYP1A substrates (3,4-benzpyrene) or itself being a monooxygenase substrate makes it a valuable tool for in-vivo drug-drug interaction studies [2]. This is essential for researchers needing to dissect non-CYP-mediated induction pathways.

Establishing a Pure Sedative-Hypnotic Reference Standard In Vivo

Its pharmacological profile is characterized by a total absence of anticonvulsant, cardiovascular, or motor-coordination effects [3]. This purity makes taglutimide an ideal reference standard for assays that require selective CNS depression, such as screening for novel hypnotic agents or validating behavioral despair models, without the common confounding pharmacological properties of barbiturates or benzodiazepines.

Preclinical Toxicology Screening for Acute Glutarimide Toxicity

The demonstrated lower acute toxicity of taglutimide compared to thalidomide and supidimide in a yeast test model [4] validates its use as a comparator in high-throughput toxicity screens. Laboratories testing novel glutarimide derivatives can use it as a benchmark for a safer toxicological profile.

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